An In-depth Technical Guide to 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one, a key intermediate in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis methodologies, chemical reactivity, and significant applications, particularly in the realm of drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this versatile compound.
Introduction: The Significance of the Dibenzosuberenone Scaffold
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one belongs to the dibenzosuberenone class of compounds, which are characterized by a tricyclic system consisting of two benzene rings fused to a central seven-membered ring (cycloheptene) containing a ketone.[1] This core structure is of immense interest in medicinal chemistry as it forms the backbone of numerous therapeutic agents, most notably tricyclic antidepressants (TCAs) like Nortriptyline and Amitriptyline.[2][3]
The introduction of a bromine atom at the 4-position of the dibenzosuberenone framework endows the molecule with unique reactivity.[4] This bromine atom serves as a versatile synthetic handle, allowing for a wide range of chemical modifications and the construction of more complex molecular architectures. Consequently, 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one is not just a compound of academic interest but a crucial building block in the synthesis of pharmaceutical compounds and novel organic materials.[4][5]
Physicochemical and Spectroscopic Properties
The unique structural arrangement of 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one gives rise to its distinct physical and spectroscopic characteristics. Understanding these properties is paramount for its handling, purification, and characterization in a laboratory setting.
Core Physical Properties
The table below summarizes the key physicochemical identifiers and properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉BrO | [4] |
| Molecular Weight | 285.13 g/mol | [4] |
| CAS Number | 17044-50-7 | [6] |
| Appearance | (Typically) Off-white to yellow solid | N/A |
| Melting Point | Not consistently reported; requires experimental verification. | N/A |
| Boiling Point | Not available; likely decomposes at high temperatures. | N/A |
| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. Sparingly soluble in alcohols and insoluble in water. | General chemical knowledge |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one. While a dedicated public spectral database for this specific compound is sparse, the expected spectral features can be inferred from its structure and data for the parent compound, 5H-dibenzo[a,d]cyclohepten-5-one.[7]
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the two benzene rings. The two protons on the olefinic double bond of the seven-membered ring would appear as distinct signals.
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¹³C NMR: The carbon NMR would display signals for the carbonyl carbon (typically >180 ppm), aromatic carbons, and the sp² carbons of the internal double bond. The carbon atom attached to the bromine would show a signal at a characteristic chemical shift.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the range of 1640-1680 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Synthesis and Manufacturing
The most direct and common method for preparing 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one is through the electrophilic bromination of its parent compound, 5H-dibenzo[a,d]cyclohepten-5-one (also known as dibenzosuberenone).[4]
Synthetic Pathway: Electrophilic Aromatic Substitution
The synthesis hinges on the electrophilic substitution of a bromine atom onto one of the electron-rich aromatic rings of the dibenzosuberenone core.
Caption: General schematic for the synthesis of 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one.
Objective: To synthesize 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one via electrophilic bromination.
Materials:
-
5H-dibenzo[a,d]cyclohepten-5-one (1.0 eq)
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N-Bromosuccinimide (NBS) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5H-dibenzo[a,d]cyclohepten-5-one in anhydrous DCM.
-
Rationale: Anhydrous conditions are crucial to prevent side reactions with water. An inert atmosphere protects the reactants from atmospheric moisture and oxygen.
-
-
Reagent Addition: Add N-Bromosuccinimide (NBS) to the solution in one portion. The reaction is typically carried out at room temperature.
-
Rationale: NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine. A slight excess ensures complete conversion of the starting material.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating when the reaction is complete.
-
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Separate the organic layer, and wash it sequentially with water and brine.
-
Rationale: The aqueous workup removes inorganic byproducts and impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate.
-
Rationale: Column chromatography is essential to separate the desired 4-bromo isomer from any unreacted starting material and other potential isomeric byproducts.
-
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Chemical Reactivity and Synthetic Utility
The reactivity of 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one is dominated by two key functional groups: the aryl bromide and the ketone . This dual reactivity makes it a highly valuable and versatile intermediate in organic synthesis.
Caption: Key reactive sites and associated chemical transformations of the title compound.
Reactions at the Aryl Bromide
The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the straightforward installation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.[8]
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new C-C bonds, enabling the attachment of various aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, a critical transformation for synthesizing many biologically active molecules.
-
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.
Reactions at the Ketone
The carbonyl group is susceptible to a wide array of classical transformations:
-
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols. This is a key step in the synthesis of antidepressant drugs like amitriptyline.[2]
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄).
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Wittig Reaction: Reaction with phosphorus ylides converts the carbonyl group into a carbon-carbon double bond, providing a route to compounds like Nortriptyline.[3][4]
Applications in Drug Discovery and Beyond
The primary application of 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one is as a pivotal intermediate in the synthesis of pharmaceuticals.[4] Its structure is a precursor to metabolites of Nortriptyline, an established antidepressant, and its reactivity allows for the creation of diverse libraries of compounds for screening and lead optimization.[3][4]
Derivatives of the dibenzosuberenone core have been explored for a range of pharmacological activities, including as anticonvulsants and antagonists for the N-methyl-D-aspartate (NMDA) receptor.[9] The strategic placement of the bromine atom on this scaffold provides a direct route to novel analogues with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles.
Beyond pharmaceuticals, the rigid, conjugated structure of dibenzo[a,d]cyclohepten-5-one derivatives has led to their investigation in materials science, particularly for the development of novel organic light-emitting diodes (OLEDs).[5] The ability to functionalize the core via the bromo-substituent allows for the fine-tuning of electronic and photophysical properties.
Conclusion
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one is a compound of significant strategic importance in modern organic and medicinal chemistry. Its well-defined synthesis, coupled with the versatile reactivity of its aryl bromide and ketone functionalities, establishes it as a valuable building block for drug discovery and materials science. This guide has provided a foundational understanding of its properties, synthesis, and applications, offering researchers and scientists the technical insights necessary to leverage this compound in their own research and development endeavors.
References
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Cristol, S. J., & Jarvis, B. B. (1968). Synthesis of 5H-dibenzo[a,d]cycloheptene-5-carboxylic acid and related compounds. 1,5-Hydride transfer to inductively destabilized carbonium ions. Canadian Journal of Chemistry, 46(23), 3665–3670. [Link]
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Zhang, Y., et al. (2015). Synthesis and Characterization of Dibenzo[a,d]cyclohepten-5-one Derivatives for Light-Emitting Diodes. Request PDF. [Link]
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